2-Methyl-2H-indazole-7-carboxylic acid

Description

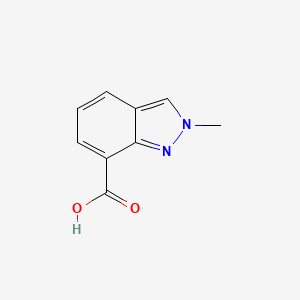

Structure

3D Structure

Properties

IUPAC Name |

2-methylindazole-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-11-5-6-3-2-4-7(9(12)13)8(6)10-11/h2-5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEBWGCUXSPBILS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C=CC=C(C2=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50719872 | |

| Record name | 2-Methyl-2H-indazole-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50719872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1234615-75-8 | |

| Record name | 2-Methyl-2H-indazole-7-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1234615-75-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-2H-indazole-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50719872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Methyl-2H-indazole-7-carboxylic acid: A Key Intermediate in Modern Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for obtaining 2-Methyl-2H-indazole-7-carboxylic acid, a crucial building block in the pharmaceutical industry, most notably as a key intermediate in the synthesis of the PARP inhibitor Niraparib. This document delves into the critical aspects of regioselectivity in the N-methylation of the indazole core, offering field-proven insights into reaction mechanisms and detailed experimental protocols. The synthesis is primarily explored through two strategic approaches: the regioselective N-methylation of a pre-functionalized indazole-7-carboxylate and the construction of the methylated indazole ring followed by functional group manipulation. This guide is intended to equip researchers and process chemists with the foundational knowledge and practical methodologies required for the efficient and selective synthesis of this important molecule.

Introduction: The Significance of the 2-Methyl-2H-indazole Moiety

The indazole scaffold is a privileged bicyclic heterocycle frequently incorporated into a wide array of therapeutic agents due to its ability to mimic the purine core and engage in various biological interactions. The specific isomer, this compound (CAS 1234615-75-8), has garnered significant attention as a pivotal intermediate in the synthesis of Niraparib, an orally active poly(ADP-ribose) polymerase (PARP) inhibitor. Niraparib has demonstrated significant efficacy in the treatment of various cancers, including ovarian and breast cancers, making the efficient and scalable synthesis of its precursors a topic of considerable interest in medicinal and process chemistry.

The synthesis of this compound presents a unique chemical challenge, primarily centered on achieving regioselective methylation at the N2 position of the indazole ring. Direct alkylation of 1H-indazoles often yields a mixture of N1 and N2 substituted products, necessitating a carefully designed synthetic strategy to ensure the desired isomeric purity. This guide will explore the underlying principles and practical applications of synthetic routes that address this challenge.

Strategic Approaches to the Synthesis of this compound

Two principal retrosynthetic pathways have been identified as viable for the synthesis of the target molecule. These strategies are:

-

Strategy A: Regioselective N-Methylation of a Pre-formed Indazole-7-carboxylate. This is the most direct and commonly employed approach. It involves the synthesis of a 1H-indazole-7-carboxylate precursor followed by a regioselective methylation reaction.

-

Strategy B: Indazole Ring Formation with Subsequent C7-Functionalization. This alternative approach involves the initial formation of a 2-methyl-2H-indazole core, followed by the introduction of the carboxylic acid functionality at the C7 position.

This guide will primarily focus on Strategy A, as it is more extensively documented in the literature and offers a more convergent approach.

In-depth Analysis of Synthetic Route A: Regioselective N-Methylation

The successful execution of this strategy hinges on controlling the regioselectivity of the N-methylation step. The ratio of N1 to N2 alkylation is influenced by several factors, including the nature of the substituent on the indazole ring, the choice of base, the solvent, and the alkylating agent.

Mechanistic Insights into Regioselective N-Alkylation

The regioselectivity of N-alkylation in indazoles is a subject of extensive study. The presence of an electron-withdrawing group, such as a carboxylate at the C7 position, has been shown to significantly favor alkylation at the N2 position. This preference can be attributed to both electronic and steric factors. Electronically, the C7-carboxylate group withdraws electron density from the benzene ring, which in turn influences the electron density at the N1 and N2 positions of the pyrazole ring. This can lead to a higher nucleophilicity of the N2 atom. Furthermore, the proximity of the C7-substituent to the N1-position can create steric hindrance, further directing the incoming electrophile (the methyl group) to the more accessible N2-position.

The choice of base and solvent also plays a critical role. The use of a strong base like sodium hydride (NaH) in an aprotic polar solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) is common for deprotonating the indazole, forming the indazolide anion. The counter-ion of the base (e.g., Na+) can also influence the regioselectivity through chelation with the indazole nitrogen and the C7-substituent.

Experimental Workflow for Synthetic Route A

The following diagram illustrates the general workflow for the synthesis of this compound via Strategy A.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 1H-Indazole-7-carboxylic acid

This step can be achieved through the diazotization of 2-amino-3-methylbenzoic acid followed by intramolecular cyclization.

-

Protocol:

-

Suspend 2-amino-3-methylbenzoic acid in a suitable aqueous acid (e.g., HCl).

-

Cool the suspension to 0-5 °C in an ice bath.

-

Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5 °C.

-

After the addition is complete, stir the reaction mixture at 0-5 °C for a specified time to ensure complete diazotization.

-

Slowly warm the reaction mixture to room temperature and then heat to induce cyclization.

-

Cool the mixture and collect the precipitated product by filtration.

-

Wash the solid with cold water and dry under vacuum to yield 1H-indazole-7-carboxylic acid.

-

Step 2: Esterification to Methyl 1H-indazole-7-carboxylate

To facilitate the subsequent methylation and improve solubility, the carboxylic acid is converted to its methyl ester.

-

Protocol:

-

Dissolve 1H-indazole-7-carboxylic acid in methanol.

-

Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄).

-

Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture and neutralize the excess acid with a base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain methyl 1H-indazole-7-carboxylate.

-

Step 3: Regioselective N-Methylation

This is the most critical step for achieving the desired N2-isomer.

-

Protocol:

-

Dissolve methyl 1H-indazole-7-carboxylate in a polar aprotic solvent such as DMF or acetonitrile.

-

Add a suitable base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). The use of cesium carbonate has been reported to enhance N2 selectivity in some cases.

-

Add the methylating agent, typically methyl iodide (MeI), dropwise at room temperature.

-

Stir the reaction mixture at room temperature or slightly elevated temperature for several hours until the starting material is consumed.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to separate the N1 and N2 isomers and obtain pure methyl 2-methyl-2H-indazole-7-carboxylate.

-

Step 4: Hydrolysis to this compound

The final step is the hydrolysis of the methyl ester to the desired carboxylic acid.

-

Protocol:

-

Dissolve methyl 2-methyl-2H-indazole-7-carboxylate in a mixture of methanol and water.

-

Add an aqueous solution of a base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH).

-

Stir the reaction mixture at room temperature or with gentle heating until the hydrolysis is complete.

-

Acidify the reaction mixture with a mineral acid (e.g., HCl) to a pH of approximately 3-4 to precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash with water, and dry under vacuum to yield this compound.

-

Quantitative Data Summary

| Step | Starting Material | Key Reagents | Solvent | Typical Yield (%) | Purity (%) |

| 1 | 2-Amino-3-methylbenzoic acid | NaNO₂, HCl | Water | 70-85 | >95 |

| 2 | 1H-Indazole-7-carboxylic acid | Methanol, H₂SO₄ | Methanol | 85-95 | >98 |

| 3 | Methyl 1H-indazole-7-carboxylate | MeI, K₂CO₃ | DMF | 60-75 (N2 isomer) | >99 (after chromatography) |

| 4 | Methyl 2-methyl-2H-indazole-7-carboxylate | NaOH | Methanol/Water | 90-98 | >99 |

Note: Yields are indicative and can vary based on reaction scale and specific conditions.

Alternative Synthetic Strategy: Directed Ortho-Metalation (DoM)

An alternative, though less commonly reported, strategy for the synthesis of this compound involves the use of Directed Ortho-Metalation (DoM). This powerful technique allows for the direct functionalization of an aromatic C-H bond ortho to a directing metalation group (DMG).

Conceptual Framework

In this approach, the indazole nitrogen would first be protected with a suitable group that can also act as a DMG. Subsequently, the C7-proton, being ortho to the directing group, can be selectively abstracted by a strong organolithium base. The resulting aryllithium species can then be quenched with carbon dioxide to install the carboxylic acid group. A final deprotection and N-methylation step would yield the target molecule.

Caption: Conceptual workflow for the DoM-based synthesis.

While elegant in concept, this route may present challenges in terms of the stability of the lithiated indazole intermediate and the regioselectivity of the final N-methylation step.

Conclusion and Future Perspectives

The synthesis of this compound is a task of significant importance in contemporary pharmaceutical chemistry. The most reliable and well-documented approach involves a four-step sequence starting from 2-amino-3-methylbenzoic acid, with the key challenge being the regioselective N-methylation of the indazole-7-carboxylate intermediate. A thorough understanding of the factors governing this regioselectivity is paramount for the successful and efficient synthesis of the desired N2-isomer.

Future research in this area may focus on the development of more efficient and greener synthetic methodologies. This could include the use of novel catalytic systems for regioselective N-methylation that avoid the use of stoichiometric bases and alkyl halides, or the development of more robust and higher-yielding DoM protocols. As the demand for Niraparib and other indazole-based pharmaceuticals continues to grow, the optimization of the synthesis of this key building block will remain a priority for the drug development community.

References

- Scarpelli, R., et al. (2010). Synthesis and biological evaluation of substituted 2-phenyl-2H-indazole-7-carboxamides as potent poly(ADP-ribose) polymerase (PARP) inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(2), 488-492.

- Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939-1951.

- Foley, J. R., & Wilson, R. D. (2013). Pharmaceutically Acceptable Salts of 2-{4-[(3S)-piperidin-3-yl]phenyl}2H-indazole-7-carboxamide. U.S.

- Liang, C., Jia, M., & Tian, D. (2017).

- Lu, P., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940-1954.

- Jones, P., et al. (2008). Preparation of piperidinylphenylindazolylcarboxamide for use as poly(ADP-ribose)polymerase inhibitors. WO 2008084261.

- Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. Organic Process Research & Development.

- Snieckus, V. (1990). Directed ortho metalation.

- Cadogan, J. I. G., et al. (1972). A new synthesis of 2H-indazoles. Journal of the Chemical Society, Perkin Transactions 1, 1, 1304-1306.

- Organic Chemistry Portal. (n.d.). Synthesis of 2H-indazoles.

- Technical Disclosure Commons. (2025). Solid state forms of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide salts and processes for preparation thereof.

- University College Cork. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.

- ResearchGate. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.

- ACS Publications. (2020). Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib.

- Google Patents. (2014). Regioselective n-2 arylation of indazoles.

- Google Patents. (2009). Indole, indazole or indoline derivatives.

- NIH. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.

2-Methyl-2H-indazole-7-carboxylic acid CAS number 1234615-75-8

An In-Depth Technical Guide to 2-Methyl-2H-indazole-7-carboxylic acid (CAS: 1234615-75-8): Synthesis, Characterization, and Application in PARP Inhibitor Synthesis

Introduction

This compound is a methylated heterocyclic compound that has emerged as a pivotal building block in modern medicinal chemistry. Its structural rigidity and specific functional group presentation make it an invaluable scaffold for developing complex, biologically active molecules. The primary significance of this compound lies in its role as a key intermediate in the synthesis of Niraparib, a potent and selective inhibitor of Poly (ADP-ribose) polymerase (PARP) enzymes (PARP-1 and PARP-2) approved for the treatment of various cancers.[1][2][3][4]

The synthesis of this compound is not trivial, presenting a classic heterocyclic chemistry challenge: the regioselective N-alkylation of the indazole core.[5][6] The indazole system possesses two reactive nitrogen atoms, and controlling the site of methylation is paramount to achieving the desired 2H-indazole isomer, which is essential for its utility in the Niraparib synthesis. This guide provides a comprehensive overview of the compound's properties, a detailed examination of its synthesis with a focus on overcoming the regioselectivity challenge, and its critical application in drug development.

Part 1: Physicochemical Properties and Characterization

A thorough understanding of the compound's physical and chemical properties is the foundation for its effective use in synthesis and research.

| Property | Value | Reference |

| CAS Number | 1234615-75-8 | |

| Molecular Formula | C₉H₈N₂O₂ | |

| Molecular Weight | 176.175 g/mol | |

| SMILES | CN1C=C2C=CC=C(C(O)=O)C2=N1 | |

| Typical Purity | ≥95% | |

| Storage Conditions | 2-8 °C, Inert atmosphere |

Spectroscopic and Chromatographic Analysis

Confirming the identity and purity of this compound is critical. The most definitive method for confirming the N2-methylation is through Nuclear Magnetic Resonance (NMR) spectroscopy.

Expertise & Experience: The chemical environment of the protons on the indazole ring system is distinctly different between N1- and N2-alkylated isomers. 1H NMR spectroscopy serves as a rapid and powerful diagnostic tool to confirm the regiochemical outcome of the methylation reaction.[7] The N-methyl signal and the shifts of the aromatic protons provide a clear fingerprint for the 2-methyl isomer. Purity is typically assessed using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), which confirm the presence of a single major component and the correct molecular mass.[8]

Representative Analytical Data:

| Analysis Type | Expected Data |

| ¹H NMR | Peaks corresponding to the N-methyl group (singlet), the C3-proton (singlet or doublet), and distinct aromatic protons for the benzene ring. |

| ¹³C NMR | Resonances for the N-methyl carbon, the carboxylic acid carbon, and the eight carbons of the indazole ring system. |

| LC-MS | A single major peak on the chromatogram with a corresponding mass peak of [M+H]⁺ ≈ 177.06. |

Part 2: Synthesis Strategies and Methodologies

The synthesis of this compound hinges on the selective methylation of the N2 position of the indazole ring.

The Challenge of Regioselective N-Alkylation

The indazole nucleus exists in two predominant tautomeric forms: the more stable 1H-indazole and the less stable 2H-indazole.[5][6] Direct alkylation of the indazole anion under basic conditions often leads to a mixture of N1- and N2-alkylated products, with the N1 isomer being the thermodynamically more stable product and the N2 isomer being the kinetically favored product.[6][9][10] Achieving high selectivity for the N2 position requires carefully chosen reaction conditions that favor the kinetic pathway.

Recommended Synthetic Protocol: Selective N2-Methylation

To ensure a high yield of the desired N2 isomer, an acid-promoted alkylation strategy is superior. This protocol is a self-validating system, as the final product's identity can be unequivocally confirmed by NMR, validating the regioselectivity of the key step. The synthesis starts from the commercially available 1H-Indazole-7-carboxylic acid.

Causality Behind Experimental Choices:

-

Esterification: The initial protection of the carboxylic acid as a methyl ester prevents it from interfering with the methylation step (e.g., by acting as a base or nucleophile).

-

Acid-Promoted Methylation: Using a strong acid promoter like trifluoromethanesulfonic acid (TfOH) with a specific methylating agent such as methyl 2,2,2-trichloroacetimidate favors reaction at the more kinetically accessible N2 lone pair.[9][11]

-

Saponification: The final basic hydrolysis step is a robust and high-yielding method to deprotect the ester and yield the target carboxylic acid.

Step 1: Esterification of 1H-Indazole-7-carboxylic acid

-

Suspend 1H-Indazole-7-carboxylic acid (1.0 eq) in methanol (10-15 mL per gram of starting material).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add thionyl chloride (SOCl₂) (1.5 eq) dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol.

-

Neutralize the residue carefully with a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield methyl 1H-indazole-7-carboxylate, which can often be used in the next step without further purification.

Step 2: Selective N2-Methylation of Methyl 1H-indazole-7-carboxylate

-

Dissolve methyl 1H-indazole-7-carboxylate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Add methyl 2,2,2-trichloroacetimidate (1.5 eq).

-

Cool the solution to 0 °C.

-

Slowly add trifluoromethanesulfonic acid (TfOH) (0.1-0.2 eq) as a promoter.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by LC-MS for the formation of the desired product and consumption of the starting material.

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel to isolate the pure methyl 2-methyl-2H-indazole-7-carboxylate.

Step 3: Saponification to this compound

-

Dissolve the purified methyl ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

-

Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0-3.0 eq).

-

Stir the mixture at room temperature for 2-4 hours until the ester is fully hydrolyzed (monitor by TLC).

-

Concentrate the mixture to remove the THF.

-

Acidify the remaining aqueous solution to pH ~3-4 with 1N hydrochloric acid (HCl). A precipitate should form.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield the final product, this compound.

Part 3: Core Application in Drug Development - The Synthesis of Niraparib

The primary industrial and academic interest in this compound stems from its use as a late-stage intermediate for the PARP inhibitor, Niraparib.

Niraparib: A Targeted Cancer Therapy

Niraparib (brand name Zejula) is an orally active PARP inhibitor that has demonstrated significant efficacy in treating patients with recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer who are in response to platinum-based chemotherapy.[12] It functions by trapping PARP enzymes (PARP-1 and PARP-2) at sites of single-strand DNA damage, leading to the accumulation of double-strand breaks and subsequent cell death, particularly in cancer cells with deficiencies in other DNA repair pathways like BRCA1/2 mutations.[1][4]

Coupling to the Niraparib Core Structure

In the synthesis of Niraparib, this compound represents the "warhead" portion of the molecule that binds to the PARP enzyme. The synthesis converges by coupling this acid with the (S)-3-(4-aminophenyl)piperidine fragment. This is achieved through a standard amide bond formation reaction.

Experimental Workflow: Amide Coupling

-

The carboxylic acid group of this compound is "activated" to make it more reactive. This is typically done by converting it to an acyl chloride (using agents like thionyl chloride or oxalyl chloride) or by using peptide coupling reagents (e.g., HATU, HOBt/EDC).

-

The activated acid is then reacted with the primary amine of the (S)-3-(4-aminophenyl)piperidine fragment in the presence of a non-nucleophilic base (e.g., triethylamine or DIPEA) to neutralize the acid formed during the reaction.

-

This reaction forms the final amide bond, yielding Niraparib.

Conclusion

This compound (CAS: 1234615-75-8) is more than just a chemical intermediate; it is an enabling tool for the construction of complex, life-saving therapeutics. Its synthesis, while requiring careful control of regiochemistry, is achievable through modern organic chemistry methods that favor the kinetic N2-alkylation product. The protocols outlined in this guide, grounded in established chemical principles, provide a reliable pathway to this valuable molecule. As a cornerstone in the synthesis of the PARP inhibitor Niraparib, this compound underscores the critical link between fundamental heterocyclic chemistry and the development of targeted cancer therapies. Its utility may extend to other areas of medicinal chemistry where the 2-methyl-2H-indazole-7-carboxamide scaffold can be exploited for enzyme inhibition or receptor modulation.

References

- Journal of the Chemical Society, Perkin Transactions 2. Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles. RSC Publishing. [Link]

- ResearchGate. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. [Link]

- Capot Chemical. 1234615-75-8 | 2-methyl-2H-indazole-7.... [Link]

- ResearchGate. Scheme 20.

- PMC - PubMed Central. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

- MDPI.

- Google Patents.

- Google Patents.

- Beilstein Journals.

- New Drug Approvals. Niraparib; MK 4827. [Link]

- Connect Journals.

- precisionFDA. 2-METHYL-2H-INDAZOLE-3-CARBOXYLIC ACID. [Link]

- Suzhou Unite Pharmaceutical Co.,Ltd. This compound methyl ester. [Link]

- Chemspace. 1H-Indazole-7-carboxylic acid. [Link]

- PubMed. Synthesis and biological evaluation of substituted 2-phenyl-2H-indazole-7-carboxamides as potent poly(ADP-ribose) polymerase (PARP) inhibitors. [Link]

- ResearchGate.

- INDOFINE Chemical Company. This compound METHYL ESTER | 1092351-88-6. [Link]

- Organic Chemistry Portal. 2H-Indazole synthesis. [Link]

- PMC.

- NIH.

- ACS Publications. Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]

- 6. connectjournals.com [connectjournals.com]

- 7. Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. 1234615-75-8|this compound|BLD Pharm [bldpharm.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 12. EP3668857B1 - Processes for the preparation of niraparib and intermediates thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-Methyl-2H-indazole-7-carboxylic acid: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-2H-indazole-7-carboxylic acid is a methylated heterocyclic compound that has emerged as a significant building block in modern medicinal chemistry. Its rigid, bicyclic structure and versatile chemical handles make it an attractive scaffold for the development of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, a detailed examination of its synthesis, and an in-depth look at its application in the development of targeted cancer therapies, particularly as a core component of Poly(ADP-ribose) polymerase (PARP) inhibitors. With a molecular formula of C₉H₈N₂O₂ and a molecular weight of 176.175 g/mol , this compound serves as a critical starting material for molecules designed to have improved metabolic stability and potent biological activity.[1]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of this compound is fundamental for its effective use in research and development. These properties are crucial for its identification, purification, and the prediction of its behavior in biological systems.

Core Molecular Attributes

The key molecular attributes of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₈N₂O₂ | [1] |

| Molecular Weight | 176.175 g/mol | [1] |

| CAS Number | 1234615-75-8 | [1] |

| Appearance | Solid (predicted) | |

| Purity | Typically >95% (commercially available) | [1] |

| Storage | 2-8 °C | [1] |

| SMILES | CN1C=C2C=CC=C(C(O)=O)C2=N1 | [1] |

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. While specific spectra for this exact compound are proprietary to commercial suppliers, the expected spectral features can be inferred from the known characteristics of its functional groups. Commercial suppliers can typically provide detailed NMR, HPLC, and LC-MS data upon request.[2]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene ring, a singlet for the proton on the pyrazole ring, and a singlet for the methyl group protons. The chemical shifts of the aromatic protons will be influenced by the positions of the carboxylic acid and the pyrazole ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display signals for the carbonyl carbon of the carboxylic acid, the aromatic carbons, the carbons of the pyrazole ring, and the methyl carbon. The carbonyl carbon signal is expected to be in the characteristic downfield region for carboxylic acids.

-

IR (Infrared) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching band for the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹. A strong C=O stretching absorption for the carbonyl group is also expected around 1700 cm⁻¹.[3]

-

MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (176.175 m/z). Fragmentation patterns would likely involve the loss of the carboxylic acid group.

Synthesis of this compound: A Detailed Protocol

While numerous methods exist for the synthesis of the indazole scaffold, this section outlines a detailed, plausible protocol for the preparation of this compound, constructed from established synthetic strategies for related compounds. This protocol is designed to be a self-validating system, with clear rationales for each step.

Synthetic Workflow Overview

The synthesis of this compound can be logically approached from a substituted aminobenzoic acid precursor. The following diagram illustrates the key transformations in the proposed synthetic route.

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Diazotization of 2-Amino-3-methylbenzoic acid

-

Rationale: The initial step involves the conversion of the primary amino group of the starting material into a diazonium salt. This is a classic and reliable method for generating a reactive intermediate that can subsequently undergo cyclization.

-

Procedure:

-

In a round-bottom flask cooled to 0-5 °C in an ice-salt bath, dissolve 2-amino-3-methylbenzoic acid (1 equivalent) in a mixture of concentrated hydrochloric acid and water.

-

Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt.

-

Step 2: Intramolecular Cyclization to form 1H-Indazole-7-carboxylic acid

-

Rationale: The diazonium salt intermediate is unstable and will readily cyclize upon gentle heating to form the indazole ring system. The position of the methyl group on the starting material directs the cyclization to form the desired indazole isomer.

-

Procedure:

-

Slowly warm the reaction mixture from Step 1 to room temperature and then gently heat to 40-50 °C.

-

Monitor the reaction by Thin Layer Chromatography (TLC) for the disappearance of the starting material and the formation of the indazole product.

-

Once the reaction is complete, cool the mixture and collect the precipitated solid by filtration.

-

Wash the solid with cold water and dry under vacuum to yield crude 1H-indazole-7-carboxylic acid.

-

Step 3: N-Methylation

-

Rationale: The final step is the selective methylation of the N2 position of the indazole ring. The choice of methylating agent and base is crucial to control the regioselectivity of this reaction. While methylation can occur at both N1 and N2 positions, reaction conditions can be optimized to favor the desired N2 isomer.

-

Procedure:

-

Suspend the crude 1H-indazole-7-carboxylic acid from Step 2 in a suitable aprotic solvent such as dimethylformamide (DMF).

-

Add a base, such as potassium carbonate (2-3 equivalents), to the suspension.

-

Add dimethyl sulfate (1.2 equivalents) dropwise to the mixture at room temperature.

-

Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

Pour the reaction mixture into water and acidify with a dilute acid (e.g., 1M HCl) to precipitate the product.

-

Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography to obtain this compound.

-

Application in Drug Discovery: A Core Scaffold for PARP Inhibitors

The 2H-indazole-7-carboxylic acid scaffold is a cornerstone in the development of a class of targeted cancer therapeutics known as Poly(ADP-ribose) polymerase (PARP) inhibitors. These drugs have shown significant efficacy in treating cancers with deficiencies in DNA repair mechanisms, particularly those with mutations in the BRCA1 and BRCA2 genes.[4][5]

The Role of PARP in DNA Repair and Cancer

PARP enzymes are crucial for a DNA repair pathway known as base excision repair. In cancer cells with compromised DNA repair capabilities, such as those with BRCA mutations, inhibiting PARP leads to a synthetic lethality, where the accumulation of DNA damage results in cell death.

This compound in PARP Inhibitor Design

The 2-Methyl-2H-indazole-7-carboxamide moiety (a direct derivative of the topic compound) serves as a key pharmacophore in several potent PARP inhibitors, including Niraparib (MK-4827).[5][6] This structural motif is responsible for crucial interactions within the active site of the PARP enzyme. The indazole ring system mimics the nicotinamide moiety of the NAD+ cofactor, while the carboxamide group forms key hydrogen bonds with the enzyme.

The following diagram illustrates the mechanism of action of PARP inhibitors in the context of BRCA-deficient cancer cells.

Caption: Mechanism of synthetic lethality induced by PARP inhibitors in BRCA-deficient cancer cells.

The development of PARP inhibitors based on the 2H-indazole-7-carboxamide scaffold, such as Niraparib, highlights the therapeutic potential of this heterocyclic system.[4][5] The methyl group at the N2 position of this compound can be a crucial element in modulating the compound's pharmacokinetic properties, such as metabolic stability and cell permeability, making it a valuable building block for optimizing drug candidates.

Conclusion

This compound is a heterocyclic compound of significant interest to the pharmaceutical and life sciences industries. Its well-defined physicochemical properties and the versatile chemistry of the indazole ring system make it a valuable scaffold in drug discovery. The detailed synthetic protocol provided in this guide offers a practical framework for its preparation, while the discussion of its application in the development of PARP inhibitors underscores its relevance in the field of oncology. As research into targeted therapies continues to expand, the importance of key building blocks like this compound is set to grow, paving the way for the discovery of new and more effective medicines.

References

- Jones, P., et al. (2009). Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and-2 Mutant Tumors. Journal of Medicinal Chemistry, 52(22), 7170–7185. [Link]

- National Center for Biotechnology Information. PubChem Compound Summary for CID 24958198, 2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide. [Link]

- Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors.

- Scarpelli, R., et al. (2010). Synthesis and biological evaluation of substituted 2-phenyl-2H-indazole-7-carboxamides as potent poly(ADP-ribose) polymerase (PARP) inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(2), 488-492. [Link]

- 21.

Sources

- 1. chemshuttle.com [chemshuttle.com]

- 2. 1234615-75-8|this compound|BLD Pharm [bldpharm.com]

- 3. echemi.com [echemi.com]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

2-Methyl-2H-indazole-7-carboxylic acid chemical properties

An In-Depth Technical Guide to 2-Methyl-2H-indazole-7-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic building block of significant interest in medicinal chemistry. The document delineates its core chemical and physical properties, provides detailed protocols for its synthesis and characterization, explores its chemical reactivity, and contextualizes its primary application as a critical intermediate in the synthesis of advanced pharmaceutical agents, most notably the PARP inhibitor Niraparib. This guide is intended to serve as a key resource for scientists engaged in drug discovery and process development, offering field-proven insights grounded in authoritative references.

Introduction: The Strategic Value of the Indazole Scaffold

Indazole-based compounds represent a privileged scaffold in modern pharmacology, renowned for their diverse biological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[1] The indazole ring system, a fusion of benzene and pyrazole rings, offers a unique spatial arrangement of hydrogen bond donors and acceptors, making it an effective pharmacophore for interacting with various biological targets.[2][3]

This compound (CAS No. 1234615-75-8) is a specific and highly valuable derivative within this class.[4][5] The strategic placement of the methyl group at the N-2 position is crucial; it resolves the tautomeric ambiguity of the indazole ring, locking the molecule into a single, stable isomer.[3] This structural rigidity is often essential for achieving high-affinity binding to enzyme active sites. Furthermore, methylation can enhance metabolic stability by blocking a potential site of enzymatic degradation. The carboxylic acid at the 7-position serves as a versatile chemical handle for further elaboration, primarily through amide bond formation, to link the indazole core to other pharmacophoric fragments.[6]

Its most prominent role is as a key intermediate in the synthesis of Niraparib, a potent poly(ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy.[7][8][9] This application underscores the industrial and scientific relevance of this molecule and drives the need for robust synthetic and analytical methodologies.

Physicochemical and Safety Data

A thorough understanding of the compound's fundamental properties is the first step in its effective application. The data below has been consolidated from various chemical suppliers and safety data sheets.

| Property | Value | Source(s) |

| CAS Number | 1234615-75-8 | [4][5] |

| Molecular Formula | C₉H₈N₂O₂ | [5] |

| Molecular Weight | 176.17 g/mol | [5] |

| Purity (Typical) | ≥95% | |

| Appearance | Typically a solid (e.g., white to off-white powder) | Inferred |

| SMILES | CN1C=C2C=CC=C(C(O)=O)C2=N1 | |

| Storage | 2-8°C or Room Temperature, Sealed in Dry Conditions | [5] |

| GHS Pictogram | [5] | |

| Signal Word | Warning | [5] |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [5][10] |

| Precautionary Statements | P261, P280, P301+P312, P302+P352, P305+P351+P338 | [5][10] |

Note: Experimental data such as melting point, pKa, and specific solubility values are not widely published in publicly available literature, which is common for specialized intermediates.

Spectroscopic and Analytical Characterization

Structural confirmation and purity assessment are critical. The following describes the expected spectroscopic data for verifying the identity of this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be highly informative.

-

Aromatic Protons: Three distinct signals in the aromatic region (approx. 7.0-8.5 ppm), corresponding to the protons on the benzene ring portion of the indazole. The proton adjacent to the carboxylic acid will likely be the most downfield.

-

Indazole C-H Proton: A singlet for the proton at the C3 position of the indazole ring.

-

N-Methyl Protons: A sharp singlet around 3.8-4.2 ppm, integrating to three protons, is characteristic of the N-CH₃ group.

-

Carboxylic Acid Proton: A very broad singlet, typically far downfield (>10 ppm), corresponding to the acidic proton.[11] Its position can be concentration-dependent, and it will disappear upon a D₂O shake.

-

-

¹³C NMR Spectroscopy:

-

Carbonyl Carbon: A signal in the 165-185 ppm range, characteristic of a carboxylic acid carbonyl.[12]

-

Aromatic/Heteroaromatic Carbons: Multiple signals in the 110-150 ppm region corresponding to the carbons of the bicyclic indazole system.

-

N-Methyl Carbon: A signal in the 30-40 ppm range.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum should display two key features for the carboxylic acid group.[11]

-

O-H Stretch: A very broad and strong absorption from ~2500 to 3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.

-

C=O Stretch: A strong, sharp absorption band around 1710-1760 cm⁻¹.[11]

-

Aromatic C-H and C=C stretching bands will also be present in their usual regions.

-

-

Mass Spectrometry (MS):

-

In electrospray ionization (ESI) mass spectrometry, the compound should be readily detectable in both positive and negative modes.

-

[M+H]⁺: 177.06 (Calculated for C₉H₉N₂O₂⁺)

-

[M-H]⁻: 175.05 (Calculated for C₉H₇N₂O₂⁻)

-

The molecular ion peak in the mass spectrum provides direct confirmation of the molecular weight.

-

Synthesis and Purification Protocol

The synthesis of this compound is often a multi-step process embedded within a larger synthetic campaign, such as the preparation of Niraparib.[7][13] The following protocol is a representative, conceptual pathway derived from methodologies described in the patent literature. It illustrates the conversion of a substituted nitrobenzoate to the target indazole.

Conceptual Synthetic Workflow```dot

Caption: Key chemical transformations of the carboxylic acid group.

Application in Drug Discovery: The Niraparib Case Study

This compound is not typically a final drug product but rather a crucial structural motif and intermediate. Its value is exemplified by its role in Niraparib.

-

Role as a Scaffold: In Niraparib, the 2-Methyl-2H-indazole moiety is responsible for key interactions within the active site of the PARP enzyme. The indazole ring provides a flat, aromatic surface for π-stacking interactions, while the nitrogen atoms can act as hydrogen bond acceptors.

-

Structural Importance: The amide bond, formed from the 7-carboxylic acid, acts as a rigid linker connecting the indazole "warhead" to the (S)-piperidine fragment, which provides additional binding interactions and influences the overall pharmacokinetic properties of the drug. T[7][8]he N-2 methylation ensures the precise geometry required for optimal binding is maintained.

Caption: Role of the indazole scaffold in the structure of Niraparib.

Conclusion

This compound is a sophisticated chemical building block whose value is defined by its structural precision and chemical versatility. The fixed N-2 methylation provides metabolic stability and conformational rigidity, while the C-7 carboxylic acid offers a reliable point of attachment for constructing complex molecules. Its integral role in the synthesis of life-saving oncology drugs like Niraparib highlights its importance to the pharmaceutical industry. The synthetic and analytical protocols detailed in this guide provide a framework for researchers to confidently utilize this compound in their drug discovery and development endeavors.

References

- Suzhou Unite Pharmaceutical Co.,Ltd. This compound methyl ester. [Link]

- Google Patents.

- PubChem. 2-Methyl-2H-indazole. [Link]

- Google Patents.

- Google Patents.

- ResearchGate. (PDF)

- Chem-Impex. 1H-Indazole-7-carboxylic acid. [Link]

- precisionFDA. 2-METHYL-2H-INDAZOLE-3-CARBOXYLIC ACID. [Link]

- ResearchGate. Scheme 20.

- MDPI.

- Organic Chemistry Portal. Indazole synthesis. [Link]

- NIH National Center for Biotechnology Information.

- Pressbooks. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition. [Link]

- Oregon State University.

- ResearchGate.

- ChemBK. 2H-Indazole-7-carboxylic acid, 2-[4-[(3S)-1-[(1,1-dimethylethoxy)carbonyl]-3-piperidinyl]phenyl]-. [Link]

- Caribbean Journal of Sciences and Technology. CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. [Link]

- Organic Chemistry Portal. 2H-Indazole synthesis. [Link]

- MDPI.

- Chemistry LibreTexts. 21.

- DiVA portal. Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. [Link]

- Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

- Pharmaffiliates. (S)-2-(4-(1-(tert-Butoxycarbonyl)piperidin-3-yl)phenyl)-2H-indazole-7-carboxylic Acid. [Link]

- Journal of the American Chemical Society.

- PubMed. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. [Link]

Sources

- 1. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. caribjscitech.com [caribjscitech.com]

- 4. This compound | [frontierspecialtychemicals.com]

- 5. 1234615-75-8|this compound|BLD Pharm [bldpharm.com]

- 6. chemimpex.com [chemimpex.com]

- 7. EP3668857B1 - Processes for the preparation of niraparib and intermediates thereof - Google Patents [patents.google.com]

- 8. WO2019072237A1 - Process for preparing intermediate of anti-tumor drug niraparib and intermediate thereof - Google Patents [patents.google.com]

- 9. Niraparib synthesis - chemicalbook [chemicalbook.com]

- 10. aksci.com [aksci.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof - Google Patents [patents.google.com]

A Definitive Guide to the Structure Elucidation of 2-Methyl-2H-indazole-7-carboxylic acid

An In-Depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Foreword: The Imperative of Isomeric Purity

In the landscape of medicinal chemistry, the indazole scaffold is a privileged structure, integral to a multitude of therapeutic agents. However, its synthetic utility is accompanied by a critical analytical challenge: the regioselectivity of N-alkylation. The addition of a methyl group to the indazole nitrogen can yield either the N1 or N2 isomer, each possessing distinct physicochemical and pharmacological properties. Misassignment can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and potential safety liabilities. This guide provides a comprehensive, methodology-driven approach to unequivocally confirm the structure of 2-Methyl-2H-indazole-7-carboxylic acid, moving beyond procedural steps to explain the causal logic behind the analytical strategy.

The Analytical Gauntlet: A Multi-Pronged Strategy

Figure 1: Logical workflow for structure elucidation. Each step provides a higher level of structural certainty, culminating in an unambiguous assignment.

Foundational Analysis: High-Resolution Mass Spectrometry (HRMS)

Expertise & Rationale: Before investing time in complex NMR experiments, it is crucial to confirm the elemental composition. HRMS provides a precise mass measurement, typically to within 5 ppm, which validates that the correct atoms are present in the correct numbers. For a carboxylic acid, electrospray ionization (ESI) is an ideal technique, capable of generating both protonated [M+H]⁺ and deprotonated [M-H]⁻ ions, offering dual confirmation.

Experimental Protocol: HRMS via ESI-TOF

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in an LC-MS grade solvent such as methanol or acetonitrile.

-

Instrument Calibration: Calibrate the mass spectrometer (e.g., a Time-of-Flight or Orbitrap instrument) using a known calibration standard immediately prior to analysis to ensure high mass accuracy.

-

Data Acquisition: Infuse the sample solution into the ESI source. Acquire spectra in both positive and negative ion modes over a relevant m/z range (e.g., 100-500 Da).

-

Data Analysis: Determine the accurate mass of the molecular ions. Use the instrument software to calculate the elemental formula that best fits the observed mass and isotopic pattern.

Data Presentation: Expected HRMS Results

| Ion Species | Theoretical Mass (m/z) | Acceptable Observed Range (±5 ppm) | Inferred Formula |

| [M+H]⁺ | 177.0659 | 177.0650 - 177.0668 | C₉H₉N₂O₂⁺ |

| [M-H]⁻ | 175.0513 | 175.0504 - 175.0522 | C₉H₇N₂O₂⁻ |

Trustworthiness: Observing the correct accurate mass for both the positive and negative ions provides extremely high confidence in the elemental formula, forming a trustworthy foundation for subsequent spectroscopic analysis.

The Decisive Tool: 2D Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the precise isomeric structure of molecules in solution. While 1D ¹H and ¹³C spectra provide an initial overview, 2D correlation experiments are essential for distinguishing between the N1 and N2 methylated indazoles.[1][2]

The Linchpin Experiment: Heteronuclear Multiple Bond Correlation (HMBC)

Expertise & Rationale: The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is the key to locating the methyl group. In both the N1 and N2 isomers, the N-methyl protons are three bonds away from the C3 carbon and the C7a bridgehead carbon. Therefore, a correlation from the methyl protons to both of these carbons is expected in either case.[1][3] This experiment confirms the methyl group is attached to a nitrogen within the indazole core but does not, by itself, differentiate the isomers.

The Tie-Breaker: Nuclear Overhauser Effect Spectroscopy (NOESY)

Expertise & Rationale: The NOESY (or ROESY for small to medium-sized molecules) experiment is the definitive tool for isomeric assignment. It detects correlations between protons that are close in space, typically within 5 Å, regardless of their bonding connectivity. This spatial proximity is the crucial difference between the N1 and N2 isomers.

-

In the 2-Methyl isomer (our target): The N-methyl group is located in close proximity to the proton at the C3 position (H3). Therefore, a distinct cross-peak between the N-CH₃ protons and the H3 proton is expected.

-

In the 1-Methyl isomer: The N-methyl group would be spatially close to the proton at the C7 position (H7). A NOESY experiment would show a correlation between N-CH₃ and H7, and a notable absence of a correlation to H3.

This single, unambiguous spatial correlation provided by the NOESY experiment is the most critical piece of evidence for assigning the correct regioisomer.[2]

Figure 2: Diagnostic 2D NMR correlations. The HMBC confirms N-methylation, while the NOESY correlation between N-CH₃ and H3 definitively identifies the 2-methyl isomer.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

-

1D Spectra Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra to identify all proton and carbon chemical shifts.

-

2D HSQC Acquisition: Run a Heteronuclear Single Quantum Coherence (HSQC) experiment to correlate each proton directly to its attached carbon.

-

2D HMBC Acquisition: Acquire an HMBC spectrum, optimizing the long-range coupling delay for an average J-coupling of 8 Hz.

-

2D NOESY/ROESY Acquisition: Acquire a NOESY or ROESY spectrum with a mixing time appropriate for a small molecule (e.g., 300-800 ms).

-

Data Interpretation: Systematically analyze the spectra, starting with the HSQC to assign protonated carbons. Use the HMBC to build the carbon skeleton and confirm the N-CH₃ to C3/C7a correlations. Finally, inspect the NOESY/ROESY spectrum for the critical N-CH₃ to H3 correlation.

Data Presentation: Summary of Expected Key NMR Correlations

| Experiment | From Nucleus | Correlates To | Significance |

| HMBC | N-CH ₃ | C 3, C 7a | Confirms N-methylation on the indazole ring system.[1] |

| NOESY | N-CH ₃ | H 3 | Unambiguously confirms the 2-Methyl-2H-indazole structure. [2] |

| NOESY | H3 | H4 | Confirms adjacent protons on the heterocyclic ring. |

The Gold Standard: Single-Crystal X-ray Crystallography

Authoritative Grounding: While the NMR data provides definitive proof of structure in solution, single-crystal X-ray crystallography offers the ultimate, irrefutable evidence of the molecular structure in the solid state.[4] This technique determines the precise three-dimensional arrangement of every atom, providing accurate bond lengths and angles and leaving no ambiguity regarding the isomeric form.[4][5]

Experimental Protocol: X-ray Diffraction

-

Crystallization: The critical and often most challenging step is to grow a high-quality single crystal. This is typically achieved by slow evaporation of a saturated solution of the compound. A screening of various solvents (e.g., ethanol, acetone, ethyl acetate) and solvent/anti-solvent systems is necessary.[6]

-

Data Collection: A suitable crystal is selected, mounted on a diffractometer, and cooled to a low temperature (e.g., 100 K) to minimize thermal vibration. The crystal is then irradiated with monochromatic X-rays, and the diffraction pattern is collected.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell and space group. The structure is then solved and refined using specialized software to generate a final electron density map and atomic model.

A successful crystallographic analysis provides a visual model of the molecule, confirming the N2 position of the methyl group and the connectivity of the carboxylic acid at the C7 position, thereby serving as the final, authoritative validation of the structure.

Conclusion

The structural elucidation of this compound is a testament to the power of a strategic, multi-technique analytical approach. By first confirming the elemental composition with HRMS, we establish a solid foundation. Subsequently, the application of advanced 2D NMR techniques, specifically the HMBC and the diagnostically crucial NOESY experiments, allows for the definitive assignment of the N2-methyl regioisomer in solution. Finally, single-crystal X-ray crystallography provides absolute, unambiguous proof of the structure. This rigorous, evidence-based workflow ensures the highest level of scientific integrity and is an essential component of modern chemical research and drug development.

References

- BenchChem. (n.d.). A Comparative Guide to the Structural Confirmation of 7-Iodo-1H-indazole Derivatives Using X-ray Crystallography.

- Alam, M. M., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1929–1940.

- Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterisation of heterocyclic structures. ESA-IPB.

- Doganc, F., & Göker, H. (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry, 62(11), 765-774.

- ResearchGate. (n.d.). Structure of indazole N 1-oxide derivatives studied by X-ray, theoretical methods, 1H, 13C, 15N NMR and EI/MS.

- BenchChem. (2025). A Comparative Guide to the X-ray Crystallography of Novel Imidazole Derivatives.

- BLD Pharm. (n.d.). This compound.

- MDPI. (2018). Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives. Molecules, 23(10), 2463.

- Beilstein Journals. (2021). Regioselective N-alkylation of the 1H-indazole scaffold.

Sources

- 1. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]

- 2. Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic Characterization of 2-Methyl-2H-indazole-7-carboxylic acid: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-Methyl-2H-indazole-7-carboxylic acid, a key heterocyclic building block in medicinal chemistry and drug development. Researchers, scientists, and professionals in drug development will find this guide valuable for compound identification, purity assessment, and structural elucidation. The methodologies and data interpretations presented herein are grounded in established spectroscopic principles and field-proven insights to ensure scientific integrity and practical applicability.

Introduction: The Significance of this compound

Indazole derivatives are a prominent class of heterocyclic compounds recognized for their diverse biological activities, including anti-tumor, anti-inflammatory, and analgesic properties.[1][2] The specific substitution pattern and functionalization of the indazole core are critical determinants of a compound's pharmacological profile. This compound (MW: 176.175 g/mol , MF: C₉H₈N₂O₂) is a valuable intermediate, offering a strategic point for molecular elaboration in the synthesis of novel therapeutic agents.

Accurate and unambiguous structural confirmation is a cornerstone of chemical synthesis and drug discovery. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are indispensable tools for this purpose. This guide will delve into the expected spectroscopic data for this compound, providing a robust framework for its characterization.

Molecular Structure and Spectroscopic Overview

The structural features of this compound dictate its characteristic spectroscopic signatures. The molecule comprises a bicyclic indazole core, a methyl group at the N2 position, and a carboxylic acid at the C7 position.

Caption: Experimental workflow for ESI-MS analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected IR Absorption Bands (in cm⁻¹):

| Functional Group | Expected Absorption Range (cm⁻¹) | Appearance | Rationale |

| O-H (Carboxylic Acid) | 2500-3300 | Very Broad | The O-H stretch in a hydrogen-bonded carboxylic acid dimer is characteristically broad. [3][4] |

| C-H (Aromatic) | 3000-3100 | Sharp, Medium | Stretching vibrations of the C-H bonds on the benzene ring. |

| C-H (Aliphatic) | 2850-3000 | Sharp, Medium | Stretching vibrations of the C-H bonds of the methyl group. |

| C=O (Carboxylic Acid) | 1700-1725 | Strong, Sharp | The carbonyl stretch of a conjugated carboxylic acid. [4][5] |

| C=C (Aromatic) | 1450-1600 | Medium to Weak | Stretching vibrations of the carbon-carbon double bonds in the aromatic ring. |

| C-O (Carboxylic Acid) | 1210-1320 | Strong | Stretching vibration of the carbon-oxygen single bond. |

Conclusion

The spectroscopic data derived from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy provide a comprehensive and self-validating system for the structural confirmation of this compound. The expected chemical shifts, mass-to-charge ratios, fragmentation patterns, and vibrational frequencies detailed in this guide serve as a reliable reference for researchers engaged in the synthesis and characterization of this important heterocyclic compound. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, facilitating confident structural assignment and purity assessment.

References

- Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives.

- Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Deriv

- (PDF) Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives.

- 2-Methyl-2H-indazole.

- Spectroscopy of Carboxylic Acid Derivatives.

- Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

- Spectroscopy of Carboxylic Acid Derivatives. Organic Chemistry: A Tenth Edition. [Link]

- Mass spectrometry characterization of peroxycarboxylic acids as proxies for reactive oxygen species (ROS)

- Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

Sources

- 1. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. echemi.com [echemi.com]

- 5. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-Methyl-2H-indazole-7-carboxylic acid

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern drug discovery and development, providing unparalleled insights into molecular structure. For heterocyclic compounds such as indazoles, which are prevalent scaffolds in medicinal chemistry, NMR is fundamental for unambiguous isomer identification and structural verification. This guide provides an in-depth technical analysis of the ¹H NMR spectrum of 2-Methyl-2H-indazole-7-carboxylic acid, a key building block in the synthesis of pharmacologically active molecules[1]. As a Senior Application Scientist, this document is structured to not only present the data but to explain the underlying principles and experimental considerations necessary for researchers, scientists, and drug development professionals to confidently acquire and interpret such spectra.

The core challenge in the characterization of substituted indazoles lies in the definitive assignment of the substituent's position on the pyrazole ring (N-1 vs. N-2). The ¹H NMR spectrum provides a direct and reliable solution to this challenge through the distinct chemical shifts and coupling patterns of the aromatic protons.

Predicted ¹H NMR Spectrum: A Structural Analysis

A thorough understanding of the molecular structure of this compound allows for a precise prediction of its ¹H NMR spectrum. The molecule consists of three key regions: the indazole aromatic core, the N-methyl group, and the carboxylic acid group. We anticipate five distinct signals in the ¹H NMR spectrum.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Ha (-COOH) | 10.0 - 13.0 | Broad Singlet (br s) | 1H | The carboxylic acid proton is highly deshielded and often exchanges with trace water, leading to a broad signal. Its chemical shift is concentration and solvent dependent[2][3][4][5][6]. |

| Hb (H-6) | ~8.1 - 8.3 | Doublet (d) | 1H | This proton is ortho to the electron-withdrawing carboxylic acid group, causing significant deshielding. It will be coupled to H-5. |

| Hc (H-4) | ~7.8 - 8.0 | Doublet (d) | 1H | This proton is in a peri position relative to the carboxylic acid, experiencing deshielding. It will be coupled to H-5. |

| Hd (H-5) | ~7.2 - 7.4 | Triplet (t) or Doublet of Doublets (dd) | 1H | This proton is coupled to both H-4 and H-6, resulting in a triplet or doublet of doublets. It is generally more shielded than the protons ortho or peri to the carboxyl group. |

| He (H-3) | ~8.0 - 8.2 | Singlet (s) | 1H | The proton at the C-3 position of the indazole ring typically appears as a singlet and its chemical shift helps distinguish between N-1 and N-2 isomers[7]. |

| Hf (-CH₃) | ~4.1 - 4.3 | Singlet (s) | 3H | The methyl group is directly attached to a nitrogen atom within the aromatic system, leading to a downfield shift compared to a typical alkyl methyl group. |

Note: Predicted chemical shifts are based on general principles and data from similar indazole derivatives[8][9][10]. Actual values may vary based on solvent and experimental conditions.

Experimental Protocol for ¹H NMR Spectrum Acquisition

The integrity of the acquired NMR data is directly dependent on a meticulously executed experimental protocol. The following section details a robust, self-validating methodology for obtaining a high-resolution ¹H NMR spectrum of this compound.

Diagram: Experimental Workflow

Caption: A streamlined workflow for acquiring and processing the ¹H NMR spectrum.

Step-by-Step Methodology

-

Solvent Selection and Sample Preparation:

-

Causality: The choice of a deuterated solvent is critical. For carboxylic acids, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is often preferred over Chloroform-d (CDCl₃). This is because the acidic proton (-COOH) is more likely to be observed in DMSO-d₆ as it undergoes slower exchange with residual water compared to CDCl₃[11]. In CDCl₃, the acidic proton signal can be very broad or even absent[12][13].

-

Protocol:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial.

-

Ensure complete dissolution, using gentle vortexing if necessary.

-

Transfer the solution into a 5 mm NMR tube.

-

-

-

Spectrometer Setup and Data Acquisition:

-

Expertise: Proper setup of the NMR spectrometer is paramount for high-quality data. The "lock, tune, and shim" process ensures field frequency stability, optimal signal reception, and magnetic field homogeneity, respectively.

-

Protocol:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Tune and match the probe to the appropriate frequency.

-

Shim the magnetic field to achieve high resolution and symmetrical peak shapes. A half-height linewidth of <0.5 Hz for the solvent residual peak is a good target.

-

Acquire the ¹H NMR spectrum. A typical acquisition may involve 16 to 32 scans, a spectral width of -2 to 14 ppm, and a relaxation delay of 1-2 seconds.

-

-

-

Self-Validating Protocol: The D₂O Exchange Experiment

-

Trustworthiness: To definitively confirm the assignment of the carboxylic acid proton, a deuterium exchange experiment is the gold standard. Adding a drop of deuterium oxide (D₂O) will cause the labile -COOH proton to exchange with deuterium, leading to the disappearance of its signal in a subsequent ¹H NMR spectrum[2][4].

-

Protocol:

-

After acquiring the initial spectrum, carefully remove the NMR tube.

-

Add one drop of D₂O to the sample.

-

Gently shake the tube to mix.

-

Re-acquire the ¹H NMR spectrum using the same parameters.

-

The disappearance of the broad singlet in the 10-13 ppm region confirms its identity as the carboxylic acid proton.

-

-

-

Data Processing and Analysis:

-

Authoritative Grounding: Process the raw Free Induction Decay (FID) data using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the spectrum. By convention, the internal standard Tetramethylsilane (TMS) is set to 0.00 ppm. If TMS is not used, the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm) can be used for referencing[11].

-

Protocol:

-

Apply an exponential window function to the FID to improve the signal-to-noise ratio.

-

Perform a Fourier transform to convert the time-domain data to the frequency domain.

-

Carefully phase the spectrum to ensure all peaks are in pure absorption mode.

-

Apply a baseline correction to ensure a flat baseline.

-

Calibrate the chemical shift axis by setting the reference peak (TMS or residual solvent) to its known value.

-

Integrate all signals to determine the relative number of protons for each.

-

Analyze the chemical shifts and coupling patterns to assign each signal to the corresponding protons in the molecule.

-

-

Conclusion

The ¹H NMR spectrum of this compound provides a rich dataset that, when correctly acquired and interpreted, allows for its unambiguous structural confirmation. The key diagnostic signals include a broad singlet for the carboxylic acid proton (confirmable by D₂O exchange), three distinct signals in the aromatic region with predictable coupling patterns, a singlet for the C-3 proton, and a downfield singlet for the N-methyl group. By following the detailed experimental protocol and understanding the principles outlined in this guide, researchers can confidently utilize ¹H NMR spectroscopy as a cornerstone of their characterization workflow for this and related heterocyclic compounds.

References

- JoVE. NMR and Mass Spectroscopy of Carboxylic Acids. [Link]

- ResearchGate. Why do sometimes O-H peak of carboxylic acid disappear in NMR spectrum?. [Link]

- Chemistry LibreTexts. Carboxylic acid NMR. [Link]

- National Center for Biotechnology Information.

- National Center for Biotechnology Information. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Link]

- Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

- The Royal Society of Chemistry.

- ResearchGate. 1 H NMR complete spectrum (0−16 ppm)

- ResearchGate. 1 H and 13 C NMR chemical shifts and diagnostic correlations in two-dimensional spectra of compound 1. [Link]

- Chemistry LibreTexts. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

- Wiley-VCH.

- University of Calgary. Spectroscopy Tutorial: Carboxylic Acids. [Link]

- ScienceDirect. Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. [Link]

- The Royal Society of Chemistry. Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. [Link]

- ACS Publications. Nuclear Magnetic Resonance Dilution Shifts for Carboxylic Acids in Rigorously Dried Solvents. II. Benzoic Acid in Benzene. [Link]

- PubMed.

- Reddit. Protons Carboxylic acids in 1H NMR : r/OrganicChemistry. [Link]

- MDPI.

- Suzhou Unite Pharmaceutical Co.,Ltd. This compound methyl ester. [Link]

- ResearchGate. New cannabimimetic indazole derivatives, N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamide (AB-PINACA) and N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide (AB-FUBINACA) identified as designer drugs in illegal products. [Link]

Sources

- 1. chemshuttle.com [chemshuttle.com]

- 2. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 3. Chemistry: Carboxylic acid NMR [openchemistryhelp.blogspot.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives [mdpi.com]

- 8. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. application.wiley-vch.de [application.wiley-vch.de]

- 11. myneni.princeton.edu [myneni.princeton.edu]

- 12. researchgate.net [researchgate.net]

- 13. reddit.com [reddit.com]

Introduction: The Role of ¹³C NMR in Modern Drug Discovery

An In-Depth Technical Guide to the ¹³C NMR Analysis of 2-Methyl-2H-indazole-7-carboxylic acid

In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress. Among the suite of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Carbon-13 (¹³C) NMR, provides an unparalleled, high-resolution insight into the carbon framework of a molecule. Each unique carbon atom in a distinct chemical environment generates a specific signal, creating a molecular "fingerprint" that is invaluable for structure elucidation, verification, and purity assessment. This guide offers a comprehensive analysis of this compound, a heterocyclic compound of interest, detailing the theoretical prediction of its ¹³C NMR spectrum, a robust experimental protocol for data acquisition, and the logic behind spectral interpretation.

Molecular Structure and Carbon Environment Analysis